molecular formula C11H16N2O4S B125152 Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate CAS No. 192118-08-4

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate

Cat. No. B125152
M. Wt: 272.32 g/mol
InChI Key: ZOZIYFMAJSPBLQ-UHFFFAOYSA-N
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Description

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate (ESEC) is a synthetic compound widely employed in scientific research for various purposes . It is a solid substance that is colorless, odorless, and crystalline . ESEC finds extensive applications in laboratory settings, particularly in the fields of biochemical and physiological studies .


Molecular Structure Analysis

The molecular formula of ESEC is C11H16N2O4S . It has a molecular weight of 272.32 .


Chemical Reactions Analysis

ESEC has been utilized as a substrate in biochemical studies to investigate enzyme catalytic activity, and as a ligand in receptor binding assays . When interacting with enzymes, ESEC is thought to bind to the enzyme’s active site, hindering substrate binding and preventing catalytic reactions .


Physical And Chemical Properties Analysis

ESEC is a solid substance that is colorless, odorless, and crystalline . It has a melting point of 165 - 166 °C . It is soluble in DMSO (~3 mg/mL) and Methanol (~1 mg/mL) .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Ethyl carbamate derivatives, such as sulfonamide hybrids, have been synthesized and shown to exhibit antimicrobial activity. A study by Hussein (2018) demonstrates the synthesis of novel sulfonamide carbamates and their efficacy against bacteria, highlighting the potential of ethyl carbamate derivatives in developing new antimicrobial agents.

  • Crystallographic Studies : Research by Garden et al. (2007) focuses on the crystal structure of ethyl carbamate derivatives. This work contributes to the understanding of molecular interactions and stability, which is crucial for designing more effective compounds.

  • Peptide Synthesis : The use of ethyl carbamate derivatives in peptide synthesis is explored in a study by Amaral (1969). The study discusses how ethyl carbamate groups can be used for carboxyl-group protection, showcasing the compound's utility in synthetic organic chemistry.

  • Detection and Analysis in Foods and Beverages : Several studies have focused on the presence and detection of ethyl carbamate in foods and beverages. For example, Weber & Sharypov (2009) provide a comprehensive review of ethyl carbamate in food, discussing its toxicological aspects and detection methods.

  • Mitigation Strategies in Alcoholic Beverages : Research by Zhao et al. (2013) and Jiao et al. (2014) examine the presence of ethyl carbamate in alcoholic beverages and discuss various strategies to prevent its accumulation, highlighting the relevance of this compound in food safety.

Safety And Hazards

Ethyl carbamate, a related compound, is not acutely toxic to humans, as reflected by its use as a medicine . Acute toxicity studies show that the lowest fatal dose in rats, mice, and rabbits equals 1.2 g/kg or more .

properties

IUPAC Name

ethyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-2-17-11(14)13-8-7-9-3-5-10(6-4-9)18(12,15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZIYFMAJSPBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172769
Record name Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate

CAS RN

192118-08-4
Record name Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192118084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2-(4-sulfamoylphenyl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL (2-(4-SULFAMOYLPHENYL)ETHYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5ZP6BYQ3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Van Dorpe, M Verbeken, E Wynendaele… - 2011 - academia.edu
The quality of a peptide drug mainly depends on its impurity profile, with the emphasis on the related impurities. These impurities may be biomedically active, alter the desired efficacy or …
Number of citations: 2 www.academia.edu
S Van Dorpe, M Verbeken, E Wynendaele… - JOURNAL OF …, 2011 - biblio.ugent.be
The quality of a peptide drug mainly depends on its impurity profile, with the emphasis on the related impurities. These impurities may be biomedically active, alter the desired efficacy or …
Number of citations: 25 biblio.ugent.be

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